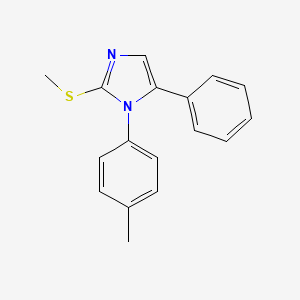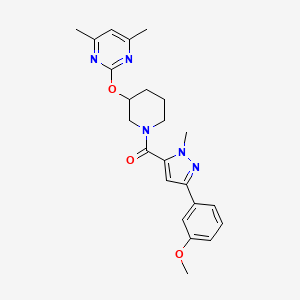
2-(methylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(methylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that includes two nitrogen atoms and three carbon atoms . The presence of the methylthio, phenyl, and p-tolyl groups suggests that this compound may have unique properties compared to other imidazoles.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as thioxopyrimidines are synthesized through [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the imidazole ring and the attached groups. For instance, the methylthio group could potentially influence the electron distribution within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Unfortunately, without more specific information, it’s difficult to predict the exact reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring could potentially influence its reactivity and stability .科学的研究の応用
Corrosion Inhibition
Imidazole derivatives, including structures related to 2-(methylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole, have been investigated for their potential as corrosion inhibitors for metals. Studies have shown that certain imidazole compounds exhibit excellent inhibitory efficiency against the corrosion of copper in acidic environments. Activation energies and thermodynamics of adsorption have been studied, indicating that these compounds physisorb on the copper surface, potentially providing a protective layer against corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).
Electrolyte for Fuel Cells
Imidazole and its derivatives have been explored as additives in polybenzimidazole (PBI) membranes equilibrated with phosphoric acid (PA), demonstrating their role as high-temperature proton-conducting polymer electrolytes. The conductivity of these membranes, essential for fuel cell applications, has been measured under various conditions, revealing the positive impact of imidazole derivatives on membrane performance (Schechter & Savinell, 2002).
Ferroelectricity and Antiferroelectricity
The imidazole unit's chemical stability and its ability to bind molecules into a dipolar chain have been leveraged in the development of ferroelectric and antiferroelectric materials. These properties are significant for various electronic and optical devices, offering a pathway to lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Antimicrobial and Antiviral Activity
Novel imidazole derivatives have been synthesized and tested for their antimicrobial and antiviral activities. These studies contribute to the search for new therapeutic agents, especially considering the rising concern over antimicrobial resistance. The structure-activity relationship (SAR) of these compounds provides insights into their potential use in medical applications (Smitha et al., 2018).
Photochromic Behavior and Supramolecular Chirality
Imidazole derivatives have been incorporated into Langmuir-Blodgett films, exhibiting photochromic behavior and supramolecular chirality. These properties are of interest for the development of optoelectronic devices, sensors, and materials with switchable properties. The ability of these compounds to change color upon light irradiation, along with their chiral properties, opens up avenues for innovative applications in material science (Li et al., 2021).
作用機序
Target of Action
The primary targets of the compound 1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole are currently unknown
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins or receptors .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s targets and the biochemical pathways it affects.
特性
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfanyl-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-8-10-15(11-9-13)19-16(12-18-17(19)20-2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNGAJFDWSUJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2758631.png)


![3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758636.png)
![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2758637.png)
![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)
![N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide](/img/structure/B2758647.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2758648.png)
